molecular formula C15H17NO5 B6208695 2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid CAS No. 2728169-00-2

2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid

Cat. No.: B6208695
CAS No.: 2728169-00-2
M. Wt: 291.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid is an organic compound that features a benzofuran ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group

Preparation Methods

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzofuran core. . The carboxylic acid group is usually introduced through oxidation reactions or by using carboxylation reagents.

Chemical Reactions Analysis

2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar compounds to 2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid include other Boc-protected amino acids and benzofuran derivatives. For example:

The uniqueness of this compound lies in its combination of a benzofuran ring, a carboxylic acid group, and a Boc-protected amino group, making it a versatile intermediate for various synthetic applications.

Properties

CAS No.

2728169-00-2

Molecular Formula

C15H17NO5

Molecular Weight

291.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.